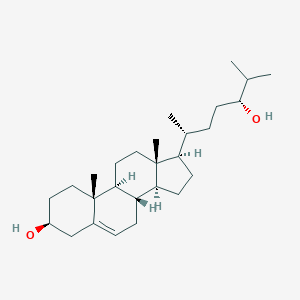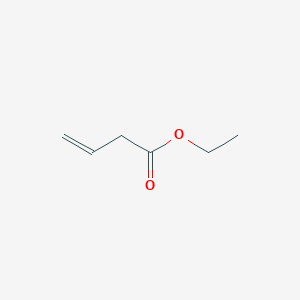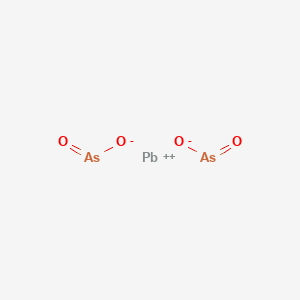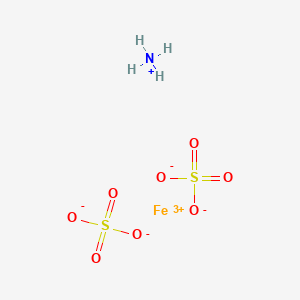![molecular formula C23H27NO3 B156327 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-13-5](/img/structure/B156327.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a synthetic compound that belongs to the class of muscarinic acetylcholine receptor antagonists. It is commonly referred to as 3-Quinuclidinyl benzilate (QNB) and has been used as a chemical weapon due to its potent anticholinergic effects. However, in recent years, QNB has gained attention in the scientific community for its potential applications in research, particularly in the field of neuroscience.
Mecanismo De Acción
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate exerts its effects by binding to the muscarinic acetylcholine receptors and blocking the action of acetylcholine. This results in a decrease in the activity of the parasympathetic nervous system and an increase in sympathetic activity. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also has a high affinity for the central nervous system, which contributes to its potent anticholinergic effects.
Biochemical and Physiological Effects:
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the release of acetylcholine, increase the release of dopamine and norepinephrine, and alter the activity of various neurotransmitter systems. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to cause a decrease in heart rate, pupil size, and gastrointestinal motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several advantages as a research tool. It has a high affinity for muscarinic receptors, making it a potent antagonist. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is also relatively stable and can be stored for extended periods without degradation. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has some limitations, including its high toxicity and potential for abuse. It also has a narrow therapeutic index, which makes it challenging to use in clinical settings.
Direcciones Futuras
There are several potential future directions for research involving (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to alter the activity of the cholinergic system, which is implicated in the pathophysiology of these diseases. Another potential area of research is the development of more selective muscarinic receptor antagonists that have fewer side effects than (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Finally, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate may have potential applications in the field of pharmacology, particularly in the development of new drugs that target the muscarinic receptor system.
In conclusion, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, or (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, is a potent muscarinic acetylcholine receptor antagonist that has been used primarily as a research tool. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has provided valuable insights into the role of muscarinic receptors in various physiological processes and has potential applications in the development of new drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several limitations, including its high toxicity and potential for abuse, which must be considered when using it in research.
Métodos De Síntesis
The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate involves the reaction of 3-quinuclidinol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with 2-hydroxybenzoic acid to form (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been primarily used in research as a tool for studying the muscarinic acetylcholine receptor system. These receptors are involved in various physiological processes such as cognition, memory, and motor function. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been used to investigate the role of muscarinic receptors in these processes and has provided valuable insights into the underlying mechanisms.
Propiedades
Número CAS |
1927-13-5 |
|---|---|
Nombre del producto |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Fórmula molecular |
C23H27NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
Clave InChI |
LSPNRKVJCNRVRR-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
SMILES canónico |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Otros números CAS |
1927-13-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















